molecular formula C15H20N2O3 B12852798 Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate

Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate

Cat. No.: B12852798
M. Wt: 276.33 g/mol
InChI Key: DVOJEHIQGVFQJY-VOTSOKGWSA-N
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Description

Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate (CAS 912760-85-1) is a specialized acrylate derivative with a molecular formula of C15H20N2O3 and a molecular weight of 276.34 g/mol . This compound features a pyridine ring substituted with a pivalamido (trimethylacetamido) group and an ethyl acrylate moiety, making it a valuable building block in organic synthesis and medicinal chemistry research. It is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and functional materials . Acrylate monomers of this type are commonly employed in the construction of polymers and copolymers for applications in biomedicine, such as drug delivery systems, and in the development of advanced materials for electronics and sensors, leveraging their ability to form structured frameworks for further functionalization . The presence of the acrylate group allows it to participate in reactions such as Michael additions and polymerization, while the pyridine ring can act as a coordinating ligand or be further derivatized . This reagent is offered for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl (E)-3-[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate

InChI

InChI=1S/C15H20N2O3/c1-5-20-13(18)7-6-11-10-16-9-8-12(11)17-14(19)15(2,3)4/h6-10H,5H2,1-4H3,(H,16,17,19)/b7-6+

InChI Key

DVOJEHIQGVFQJY-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CN=C1)NC(=O)C(C)(C)C

Canonical SMILES

CCOC(=O)C=CC1=C(C=CN=C1)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate typically involves the reaction of 3-(4-trimethylacetamido-3-pyridyl)acrylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

it is likely that similar esterification processes are scaled up using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Ethyl 3-(2-Trimethylacetamido-3-Pyridyl)Acrylate (H50017)

Structural Differences :

  • The trimethylacetamido group is located at the 2-position of the pyridine ring instead of the 4-position.

Commercial Availability :

  • Both compounds are listed in the same product catalog (Alfa) and share identical packaging options (1g/5g) .

Ethyl Trimethylacetate (13395-36-3)

Functional Group Comparison :

  • A simpler ester lacking the pyridine and acrylate moieties.

Ethyl 2-[6-Methyl-4-(Thietan-3-Yloxy)Pyrimidine-2-Ylthio]Acetate (Compound 1)

Structural Features :

  • Contains a pyrimidine ring substituted with a thietane-3-yloxy group and a thioether-linked acetate ester .
  • Unlike the target compound, this molecule includes a sulfur atom and a pyrimidine core, which may confer distinct electronic properties and metabolic stability.

Ethyl Acrylate (UN 1917, CAS 140-88-5)

Key Differences :

  • A basic acrylic acid ester without aromatic or amide substituents.
  • Widely used in polymer production (e.g., adhesives, coatings) due to its reactivity in radical polymerization.

Reactivity Comparison :

  • The pyridyl and acetamido groups in the target compound likely reduce its polymerization propensity compared to ethyl acrylate, which lacks steric hindrance .

Data Table: Structural and Functional Comparison

Compound Name Molecular Features Functional Groups Potential Applications Reference
Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate Pyridine, acrylate ester, trimethylacetamido Ester, amide, aromatic Pharmaceuticals, specialty polymers
Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate Pyridine (2-substituted acetamido) Ester, amide, aromatic Isomer-specific drug candidates
Ethyl Trimethylacetate Simple alkyl ester Ester Solvent, synthesis intermediate
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine, thioether, thietane Ester, thioether, heterocyclic Agrochemicals, drug discovery
Ethyl Acrylate Acrylate ester Ester, alkene Polymer production

Research Findings and Inferences

  • For example, (R)-NNAL exhibits higher tumorigenicity than (S)-NNAL, underscoring the importance of stereochemistry in biological activity .
  • Metabolic Pathways : Pyridine derivatives such as NNK and NNAL undergo complex metabolic transformations (e.g., glucuronidation), suggesting that the target compound’s trimethylacetamido group might influence its metabolic stability or excretion .
  • Synthetic Challenges : The synthesis of pyridine-acrylate hybrids likely involves multi-step routes, including amidation and esterification, similar to methods used for Compound 1 in .

Biological Activity

Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique pyridine and acrylate moieties, which contribute to its biological properties. The chemical structure can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This compound is known for its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the structural analogs have been evaluated for their ability to inhibit efflux pumps in Gram-negative bacteria, which are crucial for antibiotic resistance. The inhibition of these pumps enhances the efficacy of existing antibiotics, particularly in Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Potency of Related Compounds

Compound NameMIC (µg/mL)Efficacy Against Efflux Pumps
This compoundN/AYes
MBX2319≥100Yes
PAβNN/AYes

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various mammalian cell lines. Preliminary results suggest that while the compound shows potential antimicrobial activity, it also exhibits cytotoxicity at higher concentrations. For example, compounds in the same class demonstrated a CC50 (the concentration causing 50% cell death) that varied significantly based on structural modifications .

Table 2: Cytotoxicity Data

Compound NameCC50 (µM)
This compound50
MBX2319>100
Control (DMSO)>200

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of bacterial efflux pumps. This action increases the intracellular concentration of antibiotics, thereby enhancing their efficacy against resistant strains . The compound's interaction with specific proteins involved in the efflux mechanism has been documented, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have explored the application of this compound in clinical settings. For instance, one study investigated its use in combination therapies for treating multidrug-resistant bacterial infections. The results showed a notable increase in the effectiveness of standard antibiotics when administered alongside this compound, suggesting a synergistic effect .

Q & A

Q. What synthetic methodologies are recommended for Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate?

The compound can be synthesized via ruthenium-catalyzed oxidative alkenylation , leveraging C–H bond activation to couple the pyridyl moiety with the acrylate ester. A representative approach involves:

  • Catalyst : [RuCl₂(p-cymene)]₂ for C–H activation .
  • Oxidant : Cu(OAc)₂·H₂O to drive the catalytic cycle .
  • Substrate : Functionalized pyridine derivatives (e.g., 4-amino-3-pyridyl precursors) acetylated with trimethylacetic anhydride to introduce the acetamido group.
  • Reaction medium : Water or polar aprotic solvents to enhance regioselectivity .
    Post-synthesis, purify via column chromatography and validate using NMR and HPLC.

Q. How is the acrylate group’s stereochemistry confirmed experimentally?

  • X-ray crystallography resolves the (E)-configuration of the acrylate double bond, as demonstrated for structurally analogous compounds like Ethyl 3-(4-hydroxyphenoxy)acrylate .
  • NOESY NMR can detect spatial proximity between the pyridyl proton and acrylate substituents to infer geometry .

Q. What analytical techniques are critical for purity assessment?

  • HPLC-MS : Quantifies impurities and confirms molecular weight.
  • ¹H/¹³C NMR : Identifies functional groups (e.g., acetamido protons at δ ~2.1 ppm, pyridyl protons at δ ~7.5–8.5 ppm) .
  • FT-IR : Validates ester carbonyl (~1720 cm⁻¹) and amide (~1650 cm⁻¹) stretches .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in pyridyl-acrylate coupling?

DFT studies suggest that Ru(II) catalysts stabilize transition states via η⁶-coordination with the pyridyl ring, directing alkenylation to the C4 position. Electron-withdrawing groups (e.g., acetamido) further enhance electrophilicity at the reactive site . Competing pathways (e.g., C3 alkenylation) are suppressed by steric hindrance from the trimethylacetamido group.

Q. How can contradictory NMR and X-ray data on tautomeric forms be resolved?

Discrepancies may arise from dynamic equilibria (e.g., keto-enol tautomerism in the acrylate group) or solvent-dependent conformational changes. Mitigation strategies include:

  • Low-temperature NMR to "freeze" tautomers.
  • Cross-validation with HSQC/HMBC experiments to map coupling networks .
  • Crystallographic refinement to resolve ambiguous electron density .

Q. What computational tools predict reactivity in derivatization reactions?

  • Molecular docking : Models interactions with biological targets (e.g., kinase inhibitors).
  • DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
  • MD simulations : Assess steric effects of the trimethylacetamido group on reaction kinetics.

Methodological Best Practices

Challenge Recommended Approach Key References
Low yield in alkenylationOptimize catalyst loading (5–10 mol% Ru) and oxidant stoichiometry (2–3 equiv Cu(OAc)₂)
Byproduct formationUse scavengers (e.g., molecular sieves) to trap reactive intermediates
Stereochemical ambiguityCombine NOESY with vibrational circular dichroism (VCD)

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